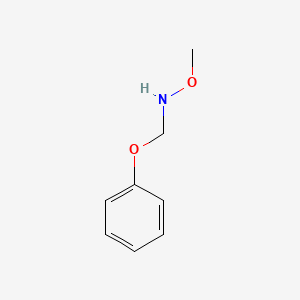

N-methoxy-1-phenoxymethanamine

Description

Contextualization of N,O-Acetal Chemistry and its Synthetic Relevance

N,O-acetals are a class of organic compounds characterized by a carbon atom single-bonded to both an oxygen and a nitrogen atom. This arrangement makes them valuable synthetic intermediates. They are considered privileged functionalities due to their role in the bioactivity of medicinally relevant molecules and their utility as building blocks for complex nitrogen-containing compounds. nsf.gov In organic synthesis, N,O-acetals can serve as stable precursors to highly reactive N-acyliminium ions, which are powerful electrophiles for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

The synthesis of N,O-acetals can be achieved through various methods, including the oxidative fragmentation of α-amino acids or α-amino alcohols using hypervalent iodine(III) reagents rsc.org, photoredox catalysis from enamides nih.gov, and the palladium-catalyzed hydroamination of alkoxyallenes. thieme-connect.com These methods highlight the ongoing interest in developing efficient and selective routes to this important functional group.

Significance of Phenoxymethyl (B101242) and Methoxyamine Motifs in Chemical Synthesis

The phenoxymethyl group, a benzyl (B1604629) ether derivative, is a common motif in organic chemistry. Its presence can influence the electronic and steric properties of a molecule. A well-known example of a molecule containing a phenoxymethyl group is Phenoxymethylpenicillin (Penicillin V), where this group contributes to the antibiotic's acid stability, allowing for oral administration. wikipedia.orgfuturelearn.com The phenoxymethyl group can be introduced through Williamson ether synthesis or other related methods and can participate in various transformations, including cleavage under specific conditions to reveal a hydroxyl group.

The methoxyamine motif (CH₃ONH₂) is a derivative of hydroxylamine (B1172632) and is a versatile reagent in organic synthesis. wikipedia.org Methoxyamine hydrochloride is widely used for the formation of methoxy (B1213986) oximes from aldehydes and ketones. sinocurechem.com These oximes are important intermediates in the synthesis of pharmaceuticals and agrochemicals. sinocurechem.com Furthermore, methoxyamine and its derivatives can act as nucleophiles and are used to introduce the methoxyamino group into molecules, potentially altering their biological activity. sinocurechem.comchemicalbook.com

Hypothesized Reactivity Profiles and Chemical Space of N-Methoxy-1-phenoxymethanamine

Given the absence of experimental data for this compound, its reactivity can be hypothesized based on the principles of its constituent functional groups. The central N,O-acetal linkage is expected to be the most reactive site.

Hydrolysis: Like most acetals, this compound is expected to be susceptible to hydrolysis under acidic conditions, yielding phenol (B47542), methoxyamine, and formaldehyde. The stability of the N,O-acetal can be influenced by the electronic nature of the substituents.

Lewis Acid Activation: Treatment with a Lewis acid could activate the phenoxy group as a leaving group, generating a reactive N-methoxy-N-methyleneiminium ion. This intermediate could then be trapped by a wide range of nucleophiles, allowing for the introduction of new substituents at the methylene (B1212753) carbon. This reactivity profile makes this compound a potential precursor for the synthesis of more complex methoxyamine derivatives.

Reductive Cleavage: The C-O or C-N bonds of the N,O-acetal could potentially be cleaved under reductive conditions, offering pathways to N-methyl-N-methoxyamine or O-benzyl-methoxyamine derivatives, depending on the reagents and conditions employed.

The chemical space that this compound occupies is defined by its potential for diversification. The ability to functionalize the methylene carbon via an iminium ion intermediate, coupled with the potential for modifying the phenyl ring through aromatic substitution, opens up a wide array of possible derivatives.

Research Aims and Scope of Scholarly Investigation into this compound

The scholarly investigation into this compound would logically begin with its synthesis. A plausible route could involve the condensation of phenol, formaldehyde, and methoxyamine, or a multi-step sequence involving the formation of a phenoxymethyl halide followed by substitution with methoxyamine.

Once synthesized, the research aims would include:

Full Spectroscopic Characterization: Detailed analysis using NMR, IR, and mass spectrometry to confirm the structure and elucidate its conformational preferences.

Stability Studies: Investigating the compound's stability under various conditions (acidic, basic, thermal) to understand its handling and storage requirements.

Exploration of Reactivity: Systematically studying its reactions with various electrophiles and nucleophiles to map its reactivity profile and validate the hypothesized pathways.

Derivatization and Library Synthesis: Utilizing the established reactivity to synthesize a library of derivatives for potential screening in medicinal or materials science applications.

The scope of such an investigation would be to establish this compound as a new, useful building block in organic synthesis, providing access to a novel region of chemical space.

Data Tables

Table 1: General Characteristics of N,O-Acetals

| Property | Description | Reference(s) |

|---|---|---|

| Structure | A carbon atom single-bonded to both an oxygen and a nitrogen atom. | nsf.gov, researchgate.net |

| Reactivity | Can act as precursors to N-acyliminium ions under acidic or Lewis acidic conditions. Susceptible to hydrolysis. | researchgate.net |

| Synthetic Utility | Used as intermediates in the synthesis of complex nitrogen-containing compounds and as protecting groups. | nsf.gov, thieme-connect.com |

| Occurrence | Found in a number of bioactive natural products. | researchgate.net |

Table 2: Properties and Applications of the Phenoxymethyl Motif

| Property/Application | Description | Reference(s) |

|---|---|---|

| Structure | An aromatic ether with the formula C₆H₅OCH₂-R. | cymitquimica.com |

| Influence on Properties | Can impart acid stability to adjacent functional groups, as seen in Penicillin V. | wikipedia.org |

| Synthetic Role | Can be introduced via Williamson ether synthesis and can be cleaved to reveal a hydroxyl group. | N/A |

| Examples | Phenoxymethylpenicillin, p-phenoxymethyl toluene. | wikipedia.org, cymitquimica.com |

Table 3: Characteristics and Uses of the Methoxyamine Motif

| Property/Application | Description | Reference(s) |

|---|---|---|

| Structure | Contains the CH₃ONH- functional group. | wikipedia.org |

| Reactivity | The nitrogen atom is nucleophilic. Can condense with aldehydes and ketones. | wikipedia.org, sinocurechem.com |

| Synthetic Utility | Used to form oximes, which are intermediates in the synthesis of pharmaceuticals and agrochemicals. Can prevent the formation of multiple derivatives in silylation reactions. | sinocurechem.com, researchgate.net |

| Biological Relevance | The methoxyamine unit is found in some drugs and can act as a base excision repair (BER) inhibitor. | wikipedia.org, chemicalbook.com |

Table 4: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 4-Methoxyaniline | cymitquimica.com |

| Penicillin V (Phenoxymethylpenicillin) | wikipedia.org |

| Methoxyamine | wikipedia.org |

| Methoxyamine hydrochloride | sinocurechem.com |

| Phenol | wikipedia.org |

| Formaldehyde | |

| N-methyl-N-methoxyamine | |

| O-benzyl-methoxyamine | |

| p-phenoxymethyl toluene | cymitquimica.com |

| Hydroxylamine | wikipedia.org |

| N-acyliminium ions | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

193547-79-4 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.181 |

IUPAC Name |

N-methoxy-1-phenoxymethanamine |

InChI |

InChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

FBXGSCSDPUKYNF-UHFFFAOYSA-N |

SMILES |

CONCOC1=CC=CC=C1 |

Synonyms |

Methanamine, N-methoxy-1-phenoxy- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methoxy 1 Phenoxymethanamine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of N-methoxy-1-phenoxymethanamine is contingent on the efficient preparation of its constituent precursors. This section outlines the synthetic routes to O-alkyl hydroxylamines, with a focus on methoxyamine, and the preparation of versatile phenoxymethyl (B101242) building blocks.

Synthetic Routes to O-Alkyl Hydroxylamines (e.g., Methoxyamine)

Methoxyamine (O-methylhydroxylamine) is a crucial reagent for introducing the N-methoxy group. Several synthetic strategies have been developed for its preparation, often yielding the more stable hydrochloride salt.

One common method involves the O-alkylation of hydroxylamine (B1172632) derivatives . For example, the O-methylation of acetone (B3395972) oxime, followed by hydrolysis of the resulting O-methylated oxime, yields methoxyamine. scirp.org Another significant route is the methanolysis of hydroxylamine sulfonates . scirp.org

Furthermore, patents describe synthetic routes starting from more accessible materials. One such method begins with ethyl acetate (B1210297) and hydroxylamine hydrochloride, which undergo an oximation reaction. mdpi.com The resulting intermediate is then subjected to methylation using dimethyl sulfate. mdpi.com Subsequent hydrolysis and treatment with hydrochloric acid afford methoxyamine hydrochloride. mdpi.com Another patented method utilizes butanone oxime, which is methylated and then hydrolyzed to produce methoxyamine hydrochloride. thieme.de

A summary of common synthetic precursors and reagents for methoxyamine is presented in Table 1.

| Starting Material | Key Reagents | Product | Reference |

| Acetone oxime | Methylating agent, Water (for hydrolysis) | Methoxyamine | scirp.org |

| Hydroxylamine sulfonate | Methanol (B129727) | Methoxyamine | scirp.org |

| Ethyl acetate | Hydroxylamine hydrochloride, Sodium hydroxide, Dimethyl sulfate, Hydrochloric acid | Methoxyamine hydrochloride | mdpi.com |

| Butanone oxime | Methylating reagent, Hydrochloric acid | Methoxyamine hydrochloride | thieme.de |

| Nitromethane | Hydrogen/Palladium on carbon (Pd/C), Hydrochloric acid | Methoxyammonium chloride | mdpi.com |

Preparation of Phenoxymethyl Building Blocks

The phenoxymethyl moiety constitutes the other key component of the target molecule. These building blocks can be synthesized through various methods, often involving the etherification of a phenol (B47542) with a suitable electrophile.

For instance, the synthesis of 2-(4-methyl-phenoxymethyl)-benzoic acid is achieved by treating phthalide (B148349) with potassium p-cresolate in xylene. googleapis.comgoogle.com This reaction first forms the potassium salt of the product, which is then acidified to yield the desired carboxylic acid. googleapis.comgoogle.com Such a building block, after conversion to a more reactive derivative like an acid chloride, can be used in subsequent reactions. googleapis.comgoogle.com

A more direct precursor to the "1-phenoxymethanamine" core would be phenoxyacetaldehyde (B1585835). While the aldehyde itself can be reactive, its protected form, phenoxyacetaldehyde dimethyl acetal (B89532) , is commercially available and serves as a stable precursor. sigmaaldrich.com The aldehyde can be deprotected from the acetal under acidic conditions when needed for a reaction.

The synthesis of related phenoxymethyl structures, such as phenoxymethylpenicillin, involves adding the precursor phenoxyacetic acid to the fermentation culture of a modified Penicillium fungus, highlighting the versatility of phenoxy-containing starting materials. mdpi.com

Formation of the this compound Framework via N,O-Acetalization

The crucial step in synthesizing this compound is the formation of the N,O-acetal linkage. This can be achieved through several methodologies, including direct condensation, catalytic methods, and the use of specialized reagents.

Direct Condensation and Amination Approaches

A straightforward approach to forming the N,O-acetal framework is the direct condensation of an aldehyde with an amine. In the context of the target molecule, this would involve the reaction of phenoxyacetaldehyde with methoxyamine. This type of condensation typically forms an imine (or oxime ether in this case) intermediate, which may exist in equilibrium with the desired N,O-acetal. researchgate.netresearchgate.net The reaction of secondary amines with ortho-aminobenzaldehydes, for example, proceeds through the formation of an N,O-acetal intermediate. researchgate.net

A plausible synthetic route would be the condensation of phenoxyacetaldehyde (generated from its acetal) with methoxyamine. The resulting N-methoxyimine could potentially be isolated or exist in equilibrium with the target this compound. Reductive amination of the imine intermediate would lead to a secondary amine, so careful control of reaction conditions is necessary to favor the N,O-acetal. researchgate.net

Catalytic Methods for C-N and C-O Bond Formation

Modern synthetic chemistry offers powerful catalytic methods for the formation of C-N and C-O bonds, which are central to the structure of this compound.

Palladium-catalyzed reactions are particularly prominent for C-O bond formation. patsnap.com For instance, palladium-catalyzed C-H activation/C-O cyclization reactions are used to construct dihydrobenzofurans, demonstrating the catalyst's utility in forming ether linkages. While directly applicable to the target molecule's intermolecular bond formation might require specific substrate design, the principle of palladium-catalyzed C-O bond formation is well-established.

Hypervalent iodine reagents , such as (diacetoxyiodo)benzene (B116549) (PIDA), often used in conjunction with palladium catalysis, act as oxidants to facilitate the formation of C-O and C-N bonds. patsnap.com For example, Pd(II)-catalyzed aminoacetoxylation of alkenes uses a hypervalent iodine reagent as the oxidant. These reagents are instrumental in various oxidative functionalizations, including acetoxylation of C-H bonds.

Utilization of Weakly Electrophilic Salts in N,O-Acetal Synthesis

A highly effective and mild method for the synthesis of N,O-acetals involves the use of weakly electrophilic salts . sigmaaldrich.com This strategy begins with a symmetrical O,O-acetal, such as phenoxyacetaldehyde dimethyl acetal. sigmaaldrich.com

The treatment of the symmetrical acetal with triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and a hindered base like 2,4,6-collidine generates a weakly electrophilic collidinium salt in situ. This intermediate can then be reacted with a nucleophile. The addition of sodium azide, for example, has been shown to produce N,O-acetals in good yields. This reaction proceeds under weakly basic conditions, which allows for the presence of acid-labile functional groups. For the synthesis of this compound, methoxyamine or a suitable derivative would act as the nitrogen nucleophile.

A summary of potential N,O-acetalization strategies is provided in Table 2.

| Method | Key Reagents/Catalysts | Precursors | Key Features | Reference |

| Direct Condensation | Acid or base catalyst (optional) | Phenoxyacetaldehyde, Methoxyamine | Forms an imine intermediate which may be in equilibrium with the N,O-acetal. | researchgate.netresearchgate.net |

| Palladium-Catalyzed C-O Formation | Palladium catalyst (e.g., Pd(OAc)₂), Ligand | A phenoxy precursor and a methoxyamine precursor | Powerful for C-O bond formation, though may require specific substrate design for intermolecular reactions. | patsnap.com |

| Hypervalent Iodine-Mediated Oxidation | Hypervalent iodine reagent (e.g., PIDA), often with a metal catalyst | Alkene/alkane and amine/alcohol precursors | Enables oxidative C-N and C-O bond formation. | patsnap.com |

| Weakly Electrophilic Salts | Symmetrical acetal, TESOTf, 2,4,6-Collidine, Nitrogen nucleophile (e.g., Methoxyamine) | Phenoxyacetaldehyde dimethyl acetal, Methoxyamine | Mild, weakly basic conditions; high chemoselectivity. | sigmaaldrich.com |

Stereoselective Synthesis and Chiral Induction in this compound Preparation

The preparation of enantiomerically pure this compound presents a significant synthetic challenge, as the nitrogen atom is attached to a stereogenic center. Achieving high levels of stereoselectivity requires carefully designed strategies that can effectively control the three-dimensional arrangement of atoms during the key bond-forming steps. General principles of asymmetric synthesis can be applied to propose viable routes.

A plausible and common strategy for synthesizing chiral amines is through the stereoselective reduction of a prochiral imine or oxime ether precursor. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

Catalytic Asymmetric Reduction: One of the most powerful methods for synthesizing chiral amines is the asymmetric reduction of C=N double bonds. For this compound, a synthetic precursor would be the corresponding oxime ether, N-(phenoxymethylidene)methanamine. The reduction of this intermediate using a chiral catalyst can, in principle, yield the desired enantiomer.

| Catalyst Type | Chiral Ligand Example | Potential Outcome |

|---|---|---|

| Rhodium-based | (R,R)-Me-DuPhos | High enantioselectivity in the hydrogenation of related imines. |

| Iridium-based | (S)-Tol-BINAP | Effective for the asymmetric hydrogenation of N-aryl imines. |

| Ruthenium-based | (R)-xyl-P-Phos | Known for high efficiency in the reduction of ketones and imines. |

Substrate-Controlled Diastereoselective Reduction: An alternative approach involves introducing a chiral auxiliary into the molecule, which directs the stereochemical outcome of a subsequent reaction. For instance, if the phenoxy group were substituted with a chiral moiety, it could influence the facial selectivity of a hydride attack on the imine. However, this would require additional steps for the introduction and removal of the auxiliary. A more direct method involves the stereoselective reduction of a precursor containing another stereocenter, which is later removed if not desired. For example, the reduction of β-hydroxy ketone O-benzyl oximes with lithium aluminum hydride has been shown to proceed with high stereoselectivity. researchgate.net

Enzymatic Kinetic Resolution: Enzymatic methods offer a powerful tool for obtaining enantiomerically pure compounds. A lipase, for example, could be used to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated product from the unreacted enantiomer. This method's success is highly dependent on finding an enzyme with appropriate activity and selectivity for the specific substrate.

Challenges and Future Directions in the Synthesis of this compound

Despite the existence of general methods for amine synthesis, the specific case of this compound presents several challenges that future research will need to address.

Current Challenges:

Lack of Dedicated Studies: There is a notable absence of research focused specifically on the synthesis of this compound. Much of the available information is inferred from methodologies for related N-alkoxyamines or other substituted amines. researchgate.netorganic-chemistry.org This necessitates a systematic study to optimize reaction conditions.

Control of Reactivity: The N-methoxy group can alter the reactivity of the amine compared to simple primary or secondary amines. While the N-methoxy group can enhance the nucleophilicity of the nitrogen in some contexts, it can also influence the stability of intermediates. researchgate.net

Side Reactions: A common synthetic route, reductive amination, involves the formation of an imine or oxime ether intermediate followed by reduction. Potential side reactions include the reduction of the aromatic phenoxy ring under harsh hydrogenation conditions or the formation of dialkylated byproducts.

Stereochemical Control: As outlined previously, achieving high enantioselectivity is a primary challenge. The development of a robust and scalable stereoselective synthesis remains an open area for investigation.

Future Directions:

The future of this compound synthesis will likely focus on overcoming the current challenges by leveraging modern synthetic techniques that offer greater efficiency, selectivity, and sustainability.

Advanced Catalysis: The application of state-of-the-art catalytic systems is a promising avenue. This includes the use of earth-abundant metal catalysts and organocatalysts to promote greener and more cost-effective syntheses. Gold-catalyzed dehydrative N-benzylation of anilines in water, for example, highlights a trend toward milder and more atom-economical processes that could be adapted. thieme.de

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound. Flow chemistry can improve reaction efficiency, safety (by minimizing the volume of hazardous reagents at any given time), and scalability. nih.gov Anodic α-methoxylation of N-formylpiperidine in a flow system demonstrates a relevant advanced technique. nih.gov

Biocatalysis: Expanding the toolkit of enzymes for the synthesis and resolution of chiral amines is a key future direction. The discovery or engineering of enzymes specifically tailored for N-methoxyamines could provide highly efficient and exquisitely selective routes to enantiomerically pure products.

Novel Synthetic Pathways: Exploration of entirely new synthetic disconnections may lead to more efficient routes. For instance, methods involving C-H activation or novel coupling reactions could bypass multi-step sequences that are common in traditional approaches.

The following table summarizes potential future research avenues and their anticipated benefits.

| Research Avenue | Anticipated Benefits |

|---|---|

| Development of Novel Catalysts | Higher yields, improved stereoselectivity, milder reaction conditions, use of sustainable metals. |

| Implementation of Flow Chemistry | Enhanced safety, improved scalability, better process control, potential for automation. |

| Engineered Biocatalysts | Exceptional enantioselectivity, green reaction conditions (aqueous media, ambient temperature), reduced byproducts. |

| C-H Functionalization Routes | Increased atom economy, shorter synthetic sequences, access to novel analogues. |

Mechanistic Investigations of N Methoxy 1 Phenoxymethanamine Reactivity

Electrophilic Activation and Nucleophilic Addition Pathways

N,O-Acetals, including N-methoxy-1-phenoxymethanamine, are susceptible to electrophilic activation, which facilitates nucleophilic substitution reactions. The oxygen or nitrogen atom can be activated by a Lewis or Brønsted acid, enhancing the electrophilicity of the central carbon atom. thieme-connect.comlibretexts.org This activation makes the central carbon susceptible to attack by a wide range of nucleophiles.

The activation typically proceeds through the formation of an oxonium or iminium ion intermediate. In the case of N-acyl-N,O-acetals, acid-promoted activation is a cornerstone for generating N-acyliminium ions, which are potent electrophiles. thieme-connect.com For this compound, acid catalysis would likely protonate the nitrogen or oxygen atom, with the subsequent loss of either methanol (B129727) or phenol (B47542) to generate a highly reactive iminium or oxocarbenium ion, respectively. This intermediate can then be trapped by a nucleophile.

The general mechanism for acid-catalyzed nucleophilic addition to an N,O-acetal can be outlined as follows:

Protonation of either the nitrogen or oxygen atom by an acid catalyst. libretexts.org

Cleavage of the C-N or C-O bond to form a stabilized carbocation (an iminium or oxocarbenium ion) and a leaving group (methanol or phenol).

Attack of a nucleophile on the electrophilic carbon of the intermediate.

Deprotonation to yield the final product.

The regioselectivity of the initial protonation and subsequent cleavage would depend on the relative basicities of the nitrogen and oxygen atoms and the stability of the resulting cationic intermediate.

The following table summarizes the types of nucleophiles that commonly react with activated N,O-acetals, which are expected to be applicable to this compound.

| Nucleophile Type | Product Type | Reference |

| Alcohols | New N,O-acetals | researchgate.net |

| Thiols | N,S-Acetals | organic-chemistry.org |

| Organometallic Reagents (e.g., Grignard) | Substituted Amines | researchgate.net |

| Enolates/Silyl Enol Ethers | β-Amino Carbonyl Compounds | core.ac.uk |

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involving the N-O bond are a key feature of N-alkoxyamine chemistry. A notable example is the base-mediated homologative rearrangement of N-methyl-N-oxyamides to N-acyl-N,O-acetals. rsc.orgrsc.orgunito.it This process involves the deprotonation of the N-methyl group, followed by a rearrangement that results in the insertion of a methylene (B1212753) group into the N-O bond, forming an N-acyl-N,O-acetal. rsc.orgrsc.orgunito.it This highlights the lability of the N-O bond under basic conditions and its susceptibility to intramolecular transformations.

Insights from ketene (B1206846) N,O-acetal chemistry also provide a basis for understanding potential rearrangement pathways. Ketene N,O-acetals are known to undergo various rearrangement reactions due to their electron-rich nature. thieme-connect.com While this compound is not a ketene acetal (B89532), the principles of electronic delocalization and bond migration are relevant.

For this compound, rearrangement could potentially be induced under thermal or catalytic conditions, possibly involving migration of the phenoxy or methoxy (B1213986) group. However, without specific experimental data, these pathways remain speculative.

Radical Pathways and Single Electron Transfer Processes

The N-O bond in N-alkoxyamines is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a nitrogen-centered (aminyl) radical and an oxygen-centered radical. chimia.chrsc.orgrsc.org Specifically for N-methoxyamines, the formation of methoxyaminyl radicals is a known process. The bond dissociation energy (BDE) of the N-O bond is a critical factor in these reactions.

Computational studies using Density Functional Theory (DFT) have been employed to calculate the N-O BDE for a series of hydroxylamines. nsf.gov These calculations indicate that the N-O single-bond BDEs are generally in the range of 53-63 kcal/mol, which is higher than the generic value often cited in textbooks but still low enough to allow for thermal homolysis. nsf.gov

The homolysis of the C-O bond in alkoxyamines is a key step in nitroxide-mediated polymerization (NMP), generating a persistent nitroxide radical and a reactive carbon-centered radical. chimia.ch By analogy, cleavage of the O-C bond in this compound would generate a phenoxy radical and a methoxyaminomethyl radical. Conversely, cleavage of the N-O bond would produce a methoxy radical and a phenoxymethylaminyl radical. The preferred pathway would depend on the relative bond dissociation energies.

The following table presents calculated N-O bond dissociation energies for hydroxylamine (B1172632) and related compounds, providing an indication of the energy required for radical formation.

| Compound | Method | N-O BDE (kcal/mol) | Reference |

| Hydroxylamine (H₂N-OH) | W1BD | 59.91 | nsf.gov |

| Hydroxylamine (H₂N-OH) | G4 | 60.83 | nsf.gov |

| Hydroxylamine (H₂N-OH) | CBS-QB3 | 60.40 | nsf.gov |

| Hydroxylamine (H₂N-OH) | M06-2X | 61.35 | nsf.gov |

These radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, or coupling reactions.

Acid-Catalyzed and Base-Catalyzed Transformations in N,O-Acetal Systems

Acid-Catalyzed Transformations:

As mentioned in section 3.1, N,O-acetals are readily activated by acids. The most common acid-catalyzed reaction is hydrolysis, which cleaves the acetal to its constituent amine, aldehyde/ketone, and alcohol. libretexts.orgorgoreview.com For this compound, acid hydrolysis would be expected to yield methoxyamine, phenol, and formaldehyde. The mechanism involves protonation of one of the heteroatoms, followed by cleavage of the C-O or C-N bond and subsequent attack by water. libretexts.orgorgoreview.com The reaction is generally reversible, and the outcome can be controlled by the amount of water present. wikipedia.org Both Brønsted and Lewis acids can catalyze these transformations. organic-chemistry.orgrsc.orgorganic-chemistry.org

Base-Catalyzed Transformations:

N,O-acetals are generally stable to bases. organic-chemistry.org However, as discussed in the context of rearrangement reactions, strong bases can induce transformations, particularly if there are acidic protons in the molecule. rsc.orgrsc.orgunito.it For this compound, a strong base could potentially deprotonate the methylene carbon, although this is generally not a favorable process unless the resulting carbanion is stabilized. Elimination reactions are also a possibility under basic conditions, which could lead to the formation of an enamine or related unsaturated species, though this is less common for simple acyclic N,O-acetals.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving N,O-acetals. nih.govchemrxiv.orgresearchgate.net DFT calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally. nsf.govrsc.orgshareok.orgacs.org

For the reactivity of this compound, DFT could be used to:

Determine the preferred site of protonation: By calculating the energies of the protonated species (on nitrogen vs. oxygen), the initial step in acid catalysis can be clarified.

Calculate the activation barriers for nucleophilic substitution: Comparing the energy profiles for the formation of iminium versus oxocarbenium ions would predict the more likely intermediate in nucleophilic addition reactions. nih.govchemrxiv.org

Investigate rearrangement pathways: The feasibility of potential sigmatropic or other rearrangement reactions can be assessed by calculating the transition state energies.

Determine bond dissociation energies: The relative strengths of the C-O, C-N, and N-O bonds can be calculated to predict the most likely pathway for radical fragmentation. nsf.gov

For example, DFT calculations on the N-O bond in hydroxylamines have provided accurate bond dissociation energies, which are crucial for understanding their radical chemistry. nsf.gov Similar calculations for this compound would provide a quantitative basis for predicting its behavior in radical reactions.

The following table illustrates the type of data that can be obtained from DFT studies on related systems.

These computational approaches provide a powerful complement to experimental studies in unraveling the intricate mechanistic details of N,O-acetal reactivity.

Transformative Reactions of N Methoxy 1 Phenoxymethanamine in Organic Synthesis

Utilization as a Synthetic Equivalent or Synthon

In the realm of organic synthesis, the concept of a "synthon" refers to a structural unit within a molecule that can be formed or assembled by a known synthetic operation. N-Methoxy-1-phenoxymethanamine and related N-alkoxyamines are effectively utilized as synthons for various reactive intermediates.

One of the most significant applications is their role as precursors to azomethine ylides . Azomethine ylides are 1,3-dipoles that are highly reactive and valuable in the synthesis of five-membered nitrogen-containing heterocyclic compounds through [3+2] cycloaddition reactions. enamine.nethighfine.comsemanticscholar.org For instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, a related compound, is a well-established precursor for generating non-stabilized azomethine ylides. enamine.nethighfine.com This is typically achieved under the influence of a catalyst, such as trifluoroacetic acid, which facilitates the in-situ formation of the ylide. enamine.nethighfine.com The ylide can then react with a variety of dipolarophiles. enamine.nethighfine.comsemanticscholar.org

Applications in Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound and its analogs are instrumental in several carbon-carbon bond-forming strategies.

Cycloaddition Reactions (e.g., [3+2] cycloadditions involving azomethine ylides)

As mentioned, this compound derivatives are excellent precursors for azomethine ylides, which are key components in [3+2] cycloaddition reactions. enamine.nethighfine.com This type of reaction is a powerful tool for the stereoselective synthesis of pyrrolidines and other five-membered nitrogen heterocycles, which are common motifs in many biologically active molecules. highfine.comchemrxiv.orgnih.gov

The in-situ generation of the azomethine ylide from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine allows for its immediate reaction with a dipolarophile, such as an alkene or alkyne. enamine.nethighfine.com The reaction with alkenes leads to the formation of pyrrolidine (B122466) rings. chemrxiv.org A notable feature of these reactions is their high degree of stereoselectivity. For example, reactions with cis-alkenes often yield cis-substituted pyrrolidines, preserving the stereochemistry of the starting material. highfine.com

The scope of dipolarophiles is broad and includes activated alkenes, alkynes, and even carbonyl compounds. enamine.netsemanticscholar.org When a carbonyl compound is used as the dipolarophile, the product is an oxazolidine. highfine.comsemanticscholar.org

Cross-Coupling Strategies for Derivatization

Palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. N-Alkoxyimidoyl halides, which can be derived from N-alkoxyamines, have been shown to participate in Sonogashira and Suzuki-Miyaura coupling reactions. researchgate.net These reactions produce versatile ketoxime ethers, which can be further transformed. researchgate.net

More complex domino reactions have also been developed. For example, a one-pot reaction of imidoyl bromides with an arylboronic acid and allylmagnesium bromide can produce N-arylamines through a sequence involving a Suzuki-Miyaura coupling followed by a series of addition and rearrangement steps. researchgate.net Iron-catalyzed N=S coupling of N-methoxy amides with sulfoxides has also been reported as an efficient method for synthesizing N-acyl sulfoximines. nih.gov

Role in Heterocycle Synthesis (e.g., nitrogen-containing heterocycles)

The synthesis of heterocyclic compounds, particularly those containing nitrogen, is a major focus of organic and medicinal chemistry due to their prevalence in pharmaceuticals and other biologically active compounds. highfine.combeilstein-journals.orgresearchgate.net this compound and its derivatives are valuable starting materials for constructing a variety of heterocyclic systems.

The primary route to nitrogen-containing heterocycles using these precursors is through the [3+2] cycloaddition of the corresponding azomethine ylides. enamine.nethighfine.com This method provides access to a wide range of substituted pyrrolidines, which are core structures in many natural products and synthetic drugs. highfine.comchemrxiv.org The reaction exhibits excellent diastereoselectivity when reacting with olefins that are part of a cyclic structure. highfine.com Depending on the position of the double bond (in the ring or exocyclic), fused or spirocyclic systems can be generated, respectively. highfine.com

Beyond pyrrolidines, these compounds can be used to synthesize other heterocycles. For instance, reaction with carbonyl compounds yields oxazolidines. highfine.comsemanticscholar.org Furthermore, tandem reactions involving dehydrative coupling and reductive cyclization of related secondary amides can produce pyrrolidine, piperidine, indolizidine, and quinolizidine (B1214090) ring systems. rsc.org

Derivatization and Further Functionalization Strategies

The versatility of this compound extends to its ability to be converted into other functional groups, providing access to a broader range of compounds.

Conversion to Imines: N-alkoxyamines can be precursors to imines. For example, N-methoxy-1-phenylhexan-1-imine is a known derivative. nih.gov

Conversion to Amides: While not a direct conversion of the core structure, the related N-methoxy amides are important substrates in various coupling reactions. For instance, they undergo iron-catalyzed N=S coupling to form N-acyl sulfoximines. nih.gov

Conversion to other N,O-acetals: The synthesis of various N-alkoxyamines from other starting materials, such as the iridium-catalyzed transfer hydrogenation of oximes, highlights the accessibility of a range of N,O-acetal structures. rsc.org

Structural Modifications and Analogues of N Methoxy 1 Phenoxymethanamine

Systematic Variation of the Phenoxy Moiety and its Impact on Reactivity

The phenoxy group is a critical component influencing the electronic environment of the entire molecule. Modifications to the phenyl ring, particularly through the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter the reactivity of the N,O-acetal linkage.

Systematic studies on related acetal (B89532) and ketal structures have demonstrated a clear correlation between the electronic nature of substituents on the aromatic ring and the rate of hydrolysis. nih.govacs.org The acid-catalyzed degradation of these compounds proceeds through a transition state with a significant buildup of positive charge, akin to an SN1-like process. acs.org For benzylidene acetals, a Hammett plot analysis yielded a ρ (rho) value of approximately -4.06. nih.govacs.org This large negative value indicates that the reaction is highly sensitive to electronic effects and is substantially accelerated by electron-donating substituents that can stabilize the developing positive charge on the benzylic carbon.

Conversely, electron-withdrawing groups destabilize this cationic intermediate, leading to a marked decrease in the reaction rate. nih.gov This principle suggests that substituting the phenoxy ring of N-methoxy-1-phenoxymethanamine would similarly modulate its stability and reactivity. For instance, methoxy (B1213986) substituents on an aromatic ring are known to increase the electron density and enhance the reactivity of associated functional groups. researchgate.net

Table 1: Predicted Impact of Phenyl Ring Substituents on Acetal Hydrolysis Rate This table illustrates the general principle of substituent effects on the reactivity of aromatic acetals based on established Hammett correlations.

| Substituent (Para-position) | Hammett Constant (σp) | Effect on Cationic Intermediate | Predicted Effect on Hydrolysis Rate |

| -OCH₃ (Methoxy) | -0.27 | Strong Stabilization | Significant Increase |

| -CH₃ (Methyl) | -0.17 | Moderate Stabilization | Moderate Increase |

| -H (Hydrogen) | 0.00 | Baseline (Reference) | Baseline |

| -Cl (Chloro) | 0.23 | Moderate Destabilization | Moderate Decrease |

| -CN (Cyano) | 0.66 | Strong Destabilization | Significant Decrease |

| -NO₂ (Nitro) | 0.78 | Very Strong Destabilization | Very Significant Decrease |

Modification of the N-Methoxy Group and Related Aminooxy Systems

The N-methoxy group is a key structural motif found in many biologically active molecules. nih.gov Modifications in this region, creating a library of N-alkoxy amines, are a common strategy in drug discovery to explore structural diversity and optimize properties. nih.govacs.org

Research has focused on developing catalytic methods to synthesize structurally diverse and enantiomerically pure N-alkoxy amines. nih.gov The scope of these methods is broad, allowing for significant variation in the O-alkyl group. acs.org Analogues have been successfully synthesized where the methyl group is replaced by longer alkyl chains, sterically demanding groups, and chains bearing various functional groups, including chlorides, fluorides, alcohols, acetals, nitriles, esters, alkynes, and alkenes. nih.govacs.org

Despite their utility, the synthesis of these compounds can be challenging due to the inherently low nucleophilicity of the nitrogen atom in N-alkoxyamines and the potential lability of the N-O and O-C bonds. nih.gov To overcome these hurdles, advanced strategies such as catalytic kinetic resolution have been developed, enabling the efficient production of a wide range of chiral N-alkoxy amines. nih.govacs.org

Table 2: Examples of O-Linkage Modifications in N-Alkoxy Amine Synthesis Based on substrate scope reported in kinetic resolution studies. acs.org

| O-Linkage Substituent Type | Specific Examples |

| Varied Alkyl Chains | Ethyl, n-Propyl, n-Butyl, Isopropyl, Cyclohexyl |

| Halogenated Chains | -CH₂CH₂Cl, -CH₂CH₂F |

| Functionalized Chains | -(CH₂)₃OH, -CH₂CH(OEt)₂, -(CH₂)₂CN, -(CH₂)₂CO₂Et |

| Unsaturated Chains | -(CH₂)₃C≡CH, -(CH₂)₃CH=CH₂ |

| Drug Conjugates | Indomethacin, Probenecid, Gemfibrozil |

Influence of Substituents on Electronic Properties and Reaction Selectivity

Substituents fundamentally alter the distribution of electron density within a molecule, which in turn governs its reactivity and selectivity in chemical transformations. The electronic properties of a substituent are typically categorized by its ability to donate or withdraw electrons, either through inductive effects (through sigma bonds) or resonance effects (through pi systems).

The impact of substituents on reaction kinetics is well-documented in the study of acetal and ketal hydrolysis. As detailed previously (Section 5.1), the rate of this reaction is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. nih.govacs.org The strong, developing positive charge in the transition state means that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. nih.govacs.org

These electronic effects also dictate selectivity in more complex reactions. In the chemistry of related compounds like aroyl-S,N-ketene acetals, the substitution pattern has been shown to control and tune photophysical properties such as solid-state emission. nih.gov For example, a methoxy substituent at the para-position can lead to a blue emission, while the absence of substituents results in a bathochromically shifted yellow emission. nih.gov This demonstrates that substituent-induced changes to the electronic landscape can have profound effects beyond simple reaction rates, influencing the molecule's interaction with energy and its potential applications in materials science.

Table 3: Hammett Correlation Data for Benzylidene Acetal Hydrolysis Data derived from studies on pH-sensitive acetal degradation. nih.govacs.org

| Substituent (on Phenyl Ring) | σ (Sigma Value) | Relative Rate (k/k₀) | log(k/k₀) |

| p-OCH₃ | -0.27 | ~32 | 1.51 |

| p-CH₃ | -0.17 | ~10 | 1.00 |

| H | 0.00 | 1 | 0.00 |

| p-Cl | 0.23 | ~0.1 | -1.00 |

Synthesis and Reactivity of Cyclic and Acyclic N,O-Acetal Analogues (e.g., cyclic ketene (B1206846) N,O-acetals)

Analogues of this compound include a broad class of cyclic and acyclic N,O-acetals. Among the most studied are cyclic ketene N,O-acetals, which are versatile and robust synthetic intermediates. colab.wsresearchgate.net These compounds are characterized by a double bond substituted by both a nitrogen and an oxygen atom, which are part of a heterocyclic ring. msstate.edu

The synthesis of cyclic ketene N,O-acetals often begins with precursors like 2-methyl-2-oxazoline. msstate.edu For example, reaction with benzoyl chloride can lead, after subsequent steps, to the formation of 2-oxazolidin-2-ylidene-1-phenylethanone, a key cyclic ketene N,O-acetal. msstate.edu Modern synthetic methods aim to produce variants with high "bench stability," often by placing an electron-withdrawing group at the β-carbon position. colab.wsresearchgate.net

The reactivity of ketene N,O-acetals is marked by the electron-rich nature of their β-carbon, making them excellent nucleophiles. msstate.edu Their stability and reactivity are often intermediate between their O,O- and N,N- counterparts; they are typically more stable than O,O-ketene acetals and more reactive than N,N-ketene acetals. colab.wsresearchgate.net This balanced profile makes them advantageous synthons for a variety of transformations, including:

Vinylogous Mukaiyama Aldol Reactions: Providing polyketide adducts with high regioselectivity. colab.wsresearchgate.net

Pericyclic Reactions: Acting as either dienophiles or dienes in Diels-Alder reactions. colab.wsresearchgate.net

Rearrangement Reactions: Serving as facile substrates for various molecular rearrangements. colab.wsresearchgate.net

Cyclizations: Reacting with binucleophiles like guanidine (B92328) to form new heterocyclic systems, such as pyrimidine (B1678525) derivatives. orientjchem.org

Table 4: Examples of Cyclic Ketene N,O-Acetal Precursors and Products

| Precursor | Key Reagent(s) | Resulting Structure/Intermediate | Application/Reaction Type |

| 2-Methyl-2-oxazoline | Benzoyl Chloride, KOH | 2-Oxazolidin-2-ylidene-1-phenylethanone | Ambident nucleophile synthesis msstate.edu |

| Substituted Acetophenones | (via ketene-S,S-acetals), Ethanolamine | 2-Oxazolidin-2-ylidene-1-phenylethanone derivatives | Synthesis of pyrimidines orientjchem.org |

| 2-Methyl-2-oxazolinium iodide | Triethylamine, Aryl isocyanates | β,β–bis(N-arylamido) cyclic ketene-N,O-acetal | Iodide-catalyzed rearrangement msstate.edu |

| 2-Methyl-2-oxazoline | Trifluoroacetyl anhydride | C-trifluoroacetylated cyclic ketene-N,O-acetal | Functionalization msstate.edu |

Advanced Spectroscopic and Spectrometric Characterization Methodologies Principles and Application

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption causes the nuclei to transition between different energy levels. The precise frequency at which a nucleus absorbs radiation is called its chemical shift (δ) and is highly dependent on its local electronic environment.

The chemical shift, reported in parts per million (ppm), indicates the type of chemical environment the nucleus is in. For instance, protons attached to electronegative atoms or aromatic rings will appear at different chemical shifts than protons on an aliphatic chain. Additionally, the interaction between neighboring nuclear spins leads to a phenomenon called spin-spin coupling, which causes the splitting of NMR signals into multiplets. The pattern of this splitting provides information about the number of adjacent nuclei, aiding in the determination of the connectivity of atoms within the molecule.

For a hypothetical molecule like N-methoxy-1-phenoxymethanamine, ¹H NMR would be expected to show distinct signals for the protons on the phenyl ring, the methylene (B1212753) bridge (-CH₂-), and the methoxy (B1213986) group (-OCH₃). The integration of these signals would correspond to the number of protons in each environment. Similarly, ¹³C NMR would provide a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton.

Illustrative ¹H and ¹³C NMR Data for Analogous Compounds:

To illustrate the application of NMR in structural elucidation of related compounds, ¹H and ¹³C NMR data for N-(2-methoxybenzyl)aniline and N-(4-methoxybenzyl)aniline are presented below.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-(2-methoxybenzyl)aniline | CDCl₃ | 7.31-7.29 (dd, 1H), 7.25-7.21 (m, 1H), 7.17-7.13 (d, 2H), 6.92-6.87 (m, 2H), 6.70-6.63 (m, 3H), 4.32 (s, 2H), 4.10 (s, 1H), 3.84 (s, 3H) | 156.9, 148.0, 128.7, 128.4, 127.8, 126.9, 120.1, 116.9, 112.6, 109.8, 54.8, 43.0 |

| N-(4-methoxybenzyl)aniline | CDCl₃ | 7.16-7.14 (d, 2H), 7.07-7.03 (dd, 2H), 6.76-6.74 (d, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H), 4.10 (s, 2H), 3.65 (s, 3H) | 158.5, 147.9, 131.1, 128.9, 128.4, 117.1, 113.6, 112.5, 54.9, 47.4 |

Data sourced from supplementary information of a research article. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis Principles

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. In a mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated into a magnetic or electric field. The path of the ions is deflected by the field, and the amount of deflection depends on their m/z ratio. A detector then records the abundance of ions at each m/z value, generating a mass spectrum.

Various ionization techniques are available, with Electron Ionization (EI) being a common hard ionization method that causes extensive fragmentation, providing a "fingerprint" of the molecule. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are used to determine the molecular weight of the intact molecule with minimal fragmentation. High-resolution mass spectrometry (HRMS) can measure the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule.

For a compound like this compound, mass spectrometry would be crucial for confirming its molecular weight. The fragmentation pattern would likely show characteristic losses of the methoxy and phenoxy groups, providing further evidence for its structure.

Illustrative Mass Spectrometry Data for an Analogous Compound:

The mass spectrum of O-benzylhydroxylamine, a structurally related compound, shows a prominent peak for the benzyl (B1604629) cation.

| Compound | Ionization Method | Key Fragments (m/z) |

| O-Benzylhydroxylamine | EI | 91 (tropylium ion, C₇H₇⁺), 77 (phenyl cation, C₆H₅⁺), 108, 123 (molecular ion) |

Data sourced from MassBank. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis Principles

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. The frequencies of these vibrations are characteristic of the types of bonds and the functional groups they are part of. An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation (typically expressed as wavenumbers, cm⁻¹).

For this compound, one would expect to see characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C-O stretching for the ether and methoxy groups, and N-H and N-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems in a molecule. This technique measures the absorption of ultraviolet or visible light by a substance. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. Molecules with conjugated π-electron systems, such as aromatic rings, absorb light in the UV-Vis region. The resulting spectrum can be used to confirm the presence of such chromophores. The phenoxy group in the target molecule would be expected to produce a characteristic absorption in the UV region.

Illustrative IR Data for Analogous Compounds:

The following table presents characteristic IR absorption bands for benzylamine (B48309) and N-methylbenzylamine.

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |

| Benzylamine | 3300-3500 (N-H stretch), 3030 (aromatic C-H stretch), 2850-2950 (aliphatic C-H stretch), 1600 (C=C stretch) | Primary amine, Aromatic ring, Methylene group |

| N-Methylbenzylamine | 3300-3500 (N-H stretch, weaker for secondary amine), 3030 (aromatic C-H stretch), 2850-2950 (aliphatic C-H stretch), 1600 (C=C stretch) | Secondary amine, Aromatic ring, Methylene and Methyl groups |

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

For a novel compound like this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide unambiguous proof of its structure and stereochemistry. The structures of various alkoxyamines, which share the C-O-N linkage, have been determined using X-ray diffraction, providing valuable insights into their solid-state conformations and intermolecular interactions. researchgate.net

Due to the lack of a synthesized and crystallized sample of this compound, no crystallographic data can be presented. However, the principles of the technique remain a cornerstone for the unequivocal structural determination of new chemical entities.

Theoretical and Computational Studies of N Methoxy 1 Phenoxymethanamine

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of N-methoxy-1-phenoxymethanamine reveals key insights into its bonding, stability, and reactivity. Quantum chemical calculations are employed to determine the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

Natural Bond Orbital (NBO) analysis is a critical component of this investigation. It partitions the molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts such as core electrons, lone pairs, and bonds. For this compound, NBO analysis would quantify the hybridization of atomic orbitals and the delocalization of electron density. Of particular interest is the interaction between the nitrogen and oxygen lone pairs and the adjacent σ* antibonding orbitals, which can indicate hyperconjugative stabilizing effects.

The distribution of electron density is further elucidated through the calculation of atomic charges. Methods such as Mulliken population analysis or the more robust Atoms in Molecules (AIM) theory can be used to assign partial charges to each atom. This information is crucial for understanding the molecule's electrostatic potential and predicting its interactions with other polar molecules or ions. For instance, the nitrogen and the two oxygen atoms are expected to carry partial negative charges, making them potential sites for electrophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom and the adjacent oxygen of the methoxy (B1213986) group, while the LUMO may be distributed across the phenoxy moiety.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311+G(d,p) |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape. A systematic conformational search is essential to identify the most stable conformers and to understand the energetic barriers between them.

Potential energy surface (PES) scans are performed by systematically varying the dihedral angles of key rotatable bonds, such as the C-O bond of the phenoxy group, the O-N bond, and the N-O bond of the methoxy group. For each incremental rotation, the energy of the molecule is calculated, allowing for the mapping of the energy landscape.

The results of the PES scan typically reveal several local energy minima, each corresponding to a stable conformer. These conformers are then subjected to full geometry optimization to precisely determine their structures and relative energies. The global minimum corresponds to the most stable and, therefore, the most abundant conformer at equilibrium.

The relative energies of the different conformers, along with the energy barriers for their interconversion, provide a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with its environment. For example, the accessibility of the nitrogen lone pair for reaction may be highly dependent on the molecule's conformation.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°)(C-O-N-O) | Relative Energy (kcal/mol) | Population (%)at 298 K |

| A (Global Minimum) | 178.5 | 0.00 | 75.2 |

| B | 65.2 | 1.25 | 15.8 |

| C | -68.9 | 1.80 | 9.0 |

Reaction Pathway Mapping and Energy Barrier Calculations

Understanding the potential chemical transformations of this compound involves mapping the pathways of its reactions and calculating the associated energy barriers. This is achieved by identifying the transition state (TS) structures that connect reactants to products.

A common theoretical approach is to study reactions such as hydrolysis or thermal decomposition. For a given reaction, the geometries of the reactants, products, and the transition state are optimized. The transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations can be performed for various competing reaction pathways to predict which one is kinetically and thermodynamically favored. For this compound, one might investigate the cleavage of the N-O bond versus the C-O bond under different conditions.

Table 3: Calculated Energy Profile for a Hypothetical Hydrolysis Reaction

| Species | Relative Energy (kcal/mol) | Method |

| Reactants | 0.00 | DFT/B3LYP/6-311+G(d,p) |

| Transition State | +25.8 | DFT/B3LYP/6-311+G(d,p) |

| Products | -15.2 | DFT/B3LYP/6-311+G(d,p) |

Predictive Modeling of Reactivity and Selectivity

Predictive models based on computational chemistry can offer valuable insights into the reactivity and selectivity of this compound in various chemical environments. These models often utilize descriptors derived from the molecule's electronic structure.

Fukui functions are a powerful tool for predicting regioselectivity in chemical reactions. They indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. By calculating the Fukui functions, one can identify the most likely sites for nucleophilic and electrophilic attack. For this compound, this could predict whether a reaction is more likely to occur at the nitrogen, the oxygen atoms, or the aromatic ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The MEP map for this compound would likely show negative potential around the oxygen and nitrogen atoms.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the molecule's structural or electronic properties with its reactivity. While often used in drug design, the principles of QSAR can be applied to predict various chemical properties, such as reaction rates or equilibrium constants, based on a set of calculated molecular descriptors.

Table 4: Predicted Reactivity Indices for this compound

| Atom | Fukui Index (f-) forNucleophilic Attack | Fukui Index (f+) forElectrophilic Attack |

| N | 0.25 | 0.08 |

| O (methoxy) | 0.18 | 0.12 |

| O (phenoxy) | 0.15 | 0.10 |

Future Perspectives and Emerging Research Avenues for N Methoxy 1 Phenoxymethanamine

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective methods for the synthesis of N-methoxy-1-phenoxymethanamine and its subsequent transformations is a key area for future research. While specific catalytic systems for this exact molecule are not documented, the synthesis of similar N-alkoxyamines and benzylamines often involves catalytic hydrogenation or reductive amination.

Future research could focus on:

Homogeneous and Heterogeneous Catalysis: Investigating a range of metal catalysts (e.g., palladium, platinum, nickel) on various supports (e.g., carbon, alumina) for the reductive amination of phenoxyacetaldehyde (B1585835) with methoxyamine. The goal would be to optimize reaction conditions to achieve high yield and purity while minimizing side products. The use of palladium on carbon (Pd/C) is a common catalyst for such transformations. google.com

Chiral Catalysis: For applications where enantiopurity is crucial, the development of asymmetric catalytic systems is paramount. This could involve the use of chiral ligands in combination with metal catalysts to synthesize specific enantiomers of this compound.

Biocatalysis: The use of enzymes, such as transaminases or engineered enzymes, could offer a highly selective and environmentally friendly route to this compound and its derivatives.

Investigation of Undiscovered Reactivity Modes and Mechanistic Pathways

The N-O bond of the methoxyamine functionality is a key feature that could lead to novel reactivity. Research in this area could uncover new synthetic applications for this compound.

Potential areas of investigation include:

N-O Bond Cleavage: Exploring conditions for the controlled cleavage of the N-O bond to generate either aminyl radicals or nitrenium ions. These reactive intermediates could participate in a variety of carbon-hydrogen (C-H) activation or cyclization reactions, providing access to complex molecular architectures.

Rearrangement Reactions: Investigating the potential for this compound to undergo novel rearrangement reactions, possibly triggered by acid or metal catalysts.

Cycloaddition Reactions: The amine functionality could be transformed into other reactive groups, such as azomethine ylides, which can participate in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. enamine.net This approach has been used with related N-benzyl-N-(methoxymethyl)amines. enamine.net

A deeper understanding of the mechanistic pathways of these potential reactions, aided by computational studies, will be crucial for developing their synthetic utility.

Potential for Applications in Materials Science (general scope)

The phenoxy and methoxyamine groups in this compound suggest its potential as a building block or modifier in materials science.

Future research could explore its use in:

Polymers: The amine functionality allows for its incorporation into polymer backbones, such as polyamides or polyimides, potentially modifying their thermal stability, solubility, or mechanical properties. The phenoxy group can also influence the properties of the resulting polymer.

Liquid Crystals: Aromatic amines are known to be components of liquid crystal materials. cymitquimica.com The specific geometry and electronic properties of this compound could be investigated for its potential to form liquid crystalline phases.

Surface Modification: The compound could be used to modify the surface properties of materials by grafting it onto surfaces through its reactive amine group. This could alter the hydrophobicity, adhesion, or biocompatibility of the material.

Integration with Sustainable Chemistry and Flow Chemistry Methodologies

Aligning the synthesis and application of this compound with the principles of green and sustainable chemistry is an important future direction.

Key research areas include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Renewable Feedstocks: Investigating the possibility of deriving the phenoxy and methoxyamine components from renewable resources. For example, phenolic compounds can be obtained from lignin, a major component of biomass.

Flow Chemistry: Transitioning the synthesis of this compound from traditional batch processes to continuous flow systems. Flow chemistry can offer improved safety, better control over reaction parameters, higher yields, and easier scalability. The use of flow chemistry has been explored for reactions involving Grignard reagents with related compounds.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries in synthesis, reactivity, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methoxy-1-phenoxymethanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of structurally similar amines (e.g., cyclopropylmethylamines) typically involves nucleophilic substitution or reductive amination. For example, in , compounds were synthesized via coupling reactions between amine precursors and methoxyphenyl derivatives under controlled pH and temperature . Optimization includes varying solvents (e.g., dichloromethane or THF), adjusting stoichiometric ratios of reactants, and using catalysts like palladium for cross-coupling. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity products. Yield optimization may require iterative testing of reaction times (e.g., 12–48 hours) and monitoring by TLC.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts to verify methoxy (-OCH₃) and phenoxy (C₆H₅-O-) groups. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm, while aromatic protons appear in δ 6.5–7.5 ppm .

- HRMS : Validate molecular formula (e.g., C₈H₁₁NO₂) with <2 ppm mass accuracy. highlights HRMS as a key tool for confirming molecular ion peaks .

- FT-IR : Confirm functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy groups).

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store as a hydrochloride salt (if hygroscopic) at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). recommends -20°C storage for methoxy-substituted amines to prevent decomposition . Regularly monitor purity via HPLC (e.g., ≥95% peak area) and discard if discoloration or precipitate forms.

Advanced Research Questions

Q. How do positional isomers of methoxy and phenoxy substituents influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Reactivity : Ortho-substituted methoxy groups may sterically hinder reactions (e.g., electrophilic substitution), while para-substituents enhance electronic effects. demonstrates that 2-methoxyamphetamine has weaker serotonin receptor activity than para/meta isomers due to steric hindrance .

- Biological Activity : Use radioligand binding assays (e.g., 5-HT2C receptor studies in ) to compare isomer activity. Computational docking (e.g., AutoDock Vina) can predict binding affinities based on substituent positions .

Q. What strategies resolve contradictions in pharmacological data for this compound analogs?

- Methodological Answer :

- Replicate Studies : Ensure consistent cell lines (e.g., HEK293 for receptor assays) and dosing protocols. emphasizes rigorous replication to address variability .

- Control Experiments : Include positive/negative controls (e.g., ketamine for NMDA receptor studies) and validate assays with reference compounds.

- Meta-Analysis : Apply statistical frameworks from to identify confounding variables (e.g., solvent effects, batch purity) .

Q. How can computational modeling predict interactions between this compound and serotonin receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate ligand-receptor binding over 100+ ns. Parameterize the compound using Gaussian-derived partial charges.

- Docking Studies : Compare binding poses in 5-HT2C receptor homology models (see for receptor-specific insights) .

- QSAR Models : Train models on methoxy-substituted amine datasets to predict IC₅₀ values. ’s structural data on phenylethylamine derivatives can inform feature selection .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.